2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Physicochemical characterization Quality control Identity testing

2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 99853-01-7) is a 2,6-disubstituted 4,5-dihydropyridazin-3(2H)-one heterocycle with molecular formula C₁₁H₁₁BrN₂O and molecular weight 267.12 g/mol. The compound features a bromophenyl substituent at the N2 position and a methyl group at the C6 position of the partially saturated pyridazinone ring.

Molecular Formula C11H11BrN2O
Molecular Weight 267.126
CAS No. 99853-01-7
Cat. No. B2392406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
CAS99853-01-7
Molecular FormulaC11H11BrN2O
Molecular Weight267.126
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-8-2-7-11(15)14(13-8)10-5-3-9(12)4-6-10/h3-6H,2,7H2,1H3
InChIKeyGDWHFUIFTPFUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 99853-01-7): Physicochemical Baseline for Procurement Specification


2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 99853-01-7) is a 2,6-disubstituted 4,5-dihydropyridazin-3(2H)-one heterocycle with molecular formula C₁₁H₁₁BrN₂O and molecular weight 267.12 g/mol . The compound features a bromophenyl substituent at the N2 position and a methyl group at the C6 position of the partially saturated pyridazinone ring. Key physicochemical parameters include a melting point of 58–59 °C, a predicted density of 1.50 ± 0.1 g/cm³, a predicted boiling point of 365.3 ± 44.0 °C, and a calculated LogP of approximately 2.45 . In pyridazinone medicinal chemistry, this scaffold is associated with anti-inflammatory, analgesic, cardiotonic, and PDE-inhibitory activities, with biological potency strongly modulated by the electronic and steric character of the N2-aryl substituent [1][2].

Why 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one Cannot Be Replaced by Generic Analogs in SAR-Driven Discovery


Within the 2-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-one chemotype, the identity of the para-substituent on the N2-phenyl ring is a critical determinant of biological potency, physicochemical properties, and synthetic derivatization potential . The 4-bromo substituent provides a unique combination of moderate electron-withdrawing character (Hammett σₚ = +0.23), enhanced lipophilicity (π = +0.86), and the capacity for heavy-atom-mediated intersystem crossing relevant to photodynamic applications [1]. These properties differ meaningfully from the 4-chloro (σₚ = +0.23; π = +0.71), 4-fluoro (σₚ = +0.06; π = +0.14), and 4-methyl (σₚ = −0.17; π = +0.56) analogs [2]. Furthermore, the C–Br bond serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, and Negishi reactions) that is not accessible with the C–Cl or C–F analogs under equivalently mild conditions . These distinctions mean that in vitro potency, selectivity, solubility, metabolic stability, and downstream synthetic utility cannot be assumed to transfer between halogen analogs, making direct replacement without experimental validation an unreliable strategy.

Head-to-Head Comparator Evidence: 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one vs. Halogen and Alkyl Analogs


Physicochemical Differentiation: Melting Point as an Identity and Purity Benchmark

The target compound exhibits a sharp melting point of 58–59 °C (lit.) [1], which differentiates it from closely related 2-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-one analogs. The 4-chloro analog (CAS 23442-66-2) and 4-fluoro analog are reported as solids but without well-characterized melting ranges in accessible databases, complicating identity verification during procurement . The 2-phenyl analog (CAS 4578-58-9, no halogen substituent) has a molecular weight of 188.23 g/mol and a markedly different thermal profile [2]. The 58–59 °C melting point serves as a low-cost, instrumentally simple orthogonal identity check—alongside the calculated LogP of 2.45 and density of 1.50 g/cm³ [1]—that directly mitigates the risk of receiving an incorrectly substituted or regioisomeric impurity upon ordering by CAS number alone.

Physicochemical characterization Quality control Identity testing

Electronic and Lipophilic Parameter Differentiation: The 4-Bromo Substituent in QSAR Space

Using standard Hansch substituent parameters, the 4-bromophenyl group of the target compound provides a distinctive combination of moderate electron withdrawal (Hammett σₚ = +0.23) and substantial lipophilicity (π = +0.86) [1]. By comparison, the 4-chloro analog supplies identical σₚ (+0.23) but lower lipophilicity (π = +0.71), the 4-fluoro analog provides weaker electron withdrawal (σₚ = +0.06) and minimal lipophilicity (π = +0.14), and the 4-methyl analog is electron-donating (σₚ = −0.17) with moderate lipophilicity (π = +0.56) [1]. These parameter differences are consequential: in pyridazinone anti-inflammatory SAR, the presence of a bromine atom at the para-position of the N2-phenyl ring has been associated with enhanced anti-inflammatory activity (74% inhibition) compared to alternative substituents in congeneric series [2]. The target compound's parameter set thus occupies a distinct region in property space that cannot be reproduced by simple halogen or alkyl isosteric replacement.

QSAR Medicinal chemistry Lead optimization

Synthetic Versatility: The C–Br Bond as a Superior Handle for Late-Stage Diversification

The para-bromine substituent on the N2-phenyl ring constitutes a privileged synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Negishi couplings [1]. The C–Br bond (bond dissociation energy ~337 kJ/mol) undergoes oxidative addition to Pd(0) more readily than the C–Cl bond (~397 kJ/mol), enabling milder reaction conditions, broader substrate scope, and higher yields in library synthesis [1]. The C–F bond is essentially inert under standard cross-coupling conditions, providing no diversification pathway. This reactivity differential means that the target compound can serve simultaneously as a biological probe and a scaffold for parallel library synthesis, whereas the 4-chloro analog requires harsher conditions (elevated temperature, specialized ligands) and the 4-fluoro analog is not a competent coupling partner [1]. For research groups requiring both SAR exploration and compound collection expansion from a single intermediate, this dual utility provides procurement-level differentiation.

Late-stage functionalization Cross-coupling Derivative synthesis

Purity Specification Advantage: ≥98% Certified Purity with ISO-Compliant Quality Systems

The target compound is commercially available with certified purity of ≥98% (NLT 98%) from multiple vendors with ISO-compliant quality management systems, suitable for pharmaceutical R&D and quality control applications . The compound's well-defined melting point of 58–59 °C provides an orthogonal purity verification method (depression of melting point is sensitive to impurities) [1]. By comparison, several closely related analogs (e.g., 2-(4-chlorophenyl)- and 2-(4-fluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one) are only sporadically listed at 95% purity without the same breadth of vendor-independent analytical characterization . For procurement in regulated environments (pharmaceutical impurity profiling, GLP studies, or patent exemplification), the availability of a ≥98% purity specification with multi-vendor sourcing provides a supply-chain robustness advantage that lower-purity or single-source analogs cannot match.

Purity specification Quality assurance Procurement compliance

Analytical Characterization Advantage: Published NMR and UV-Vis Spectral Reference Data

The target compound has publicly accessible ¹H NMR and UV-Vis reference spectra archived in the SpectraBase spectral database (Compound ID: EREQKc4eVom), providing independent verification of structure and purity [1]. The compound is also indexed in the ZINC database (ZINC00184591) for computational screening applications [2]. Comprehensive NMR assignment methodologies for 2,6-disubstituted pyridazin-3(2H)-ones have been published, providing a rigorous framework for structural confirmation [3]. For procurement, access to independent spectral reference data enables rapid lot-to-lot comparison and verification that the received material matches the expected structure—a capability that is unavailable or only partially documented for the 4-chloro, 4-fluoro, and 4-methyl N2-phenyl analogs in public spectral repositories.

Analytical characterization Spectral database Structure confirmation

Class-Level Anti-Inflammatory Potency: Bromine Substitution Enhances Activity in Pyridazinone Congeners

In a congeneric series of pyridazinone derivatives designed as diclofenac analogs, the presence of a bromine atom at the para-position of the N2-phenyl ring (compound 2a) yielded 74% anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the 73.5% activity observed for the 2,6-dimethylphenyl analog (compound 2e) [1]. This bromine-associated activity was superior to that of several alternative substitution patterns within the same study, establishing a class-level SAR trend wherein 4-bromo N2-phenyl substitution is associated with pronounced anti-inflammatory efficacy [1]. The broader pyridazinone chemotype is recognized as a validated scaffold for COX-2 inhibition, with some derivatives achieving IC₅₀ values in the low nanomolar range (15.56–19.77 nM) and COX-2/COX-1 selectivity indices up to 24 [2]. While these specific potency values are not directly measured for the target compound, they establish the biological relevance of the dihydropyridazinone core and provide a mechanistic framework consistent with the anti-inflammatory activity observed for bromine-substituted congeners.

Anti-inflammatory COX inhibition Structure-activity relationship

Optimal Utilization Scenarios for 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of N2-Aryl Substituent Effects on Anti-Inflammatory and COX-2 Inhibitory Activity

The unique combination of moderate electron withdrawal (σₚ = +0.23) and high lipophilicity (π = +0.86) conferred by the 4-bromophenyl group, together with class-level evidence associating 4-bromo substitution with 74% anti-inflammatory activity in pyridazinone congeners [1], makes this compound the logical entry point for SAR campaigns exploring halogen-dependent modulation of COX-2 inhibition. The ≥98% purity specification ensures that observed biological activity can be confidently attributed to the target structure rather than impurities. Procurement for this application is supported by multi-vendor commercial availability, reducing supply-chain risk during iterative analog synthesis.

Synthetic Methodology: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C–Br bond of the para-bromophenyl substituent (BDE ~337 kJ/mol) is the optimal leaving group for Suzuki–Miyaura, Buchwald–Hartwig, and Negishi couplings, offering a lower activation barrier than the C–Cl bond [2]. This enables the compound to serve as a common intermediate for generating diverse biaryl, amine-linked, and alkyl-substituted pyridazinone libraries under mild conditions. Researchers building focused libraries for biological screening benefit from purchasing a single scaffold (the 4-bromo compound) that can yield dozens of analogs through parallel synthesis—a diversification route not accessible with the 4-fluoro or 4-methyl analogs.

Pharmacophore Modeling and Computational Screening: Integration with ZINC Database and QSAR Models

The target compound is indexed in the ZINC database (ZINC00184591) with downloadable 3D structures (MOL2, SDF formats) [3], enabling immediate integration into virtual screening workflows. The availability of independent ¹H NMR and UV-Vis reference spectra [4] supports experimental validation of docking poses or QSAR predictions. The well-defined LogP (2.45) and substituent parameters facilitate inclusion in property-based filtering and multiparameter optimization workflows for lead identification.

Photodynamic Therapy and Heavy-Atom Effect Research

Patent literature on bromine-containing dihydropyridazinones indicates that the bromine atom's heavy-atom effect enhances intersystem crossing, a property being exploited for photodynamic therapy applications [5]. The target compound's 4-bromophenyl group (atomic number 35) provides a significantly stronger spin-orbit coupling effect than chlorine (atomic number 17) or fluorine (atomic number 9), potentially yielding higher singlet oxygen quantum yields. This positions the compound as a candidate scaffold for photosensitizer development, an application space inaccessible to non-halogenated or lighter-halogen analogs.

Quote Request

Request a Quote for 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.